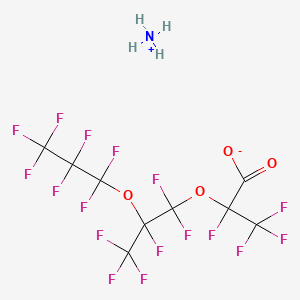

Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-, ammonium salt

Description

This compound, often referred to by its CAS number 62037-80-3 , is a fluorinated ammonium salt developed as a replacement for legacy per- and polyfluoroalkyl substances (PFAS) such as perfluorooctanoic acid (PFOA). Its structure includes a highly fluorinated ether chain (C₆F₁₄O₃) linked to a propanoic acid backbone, with an ammonium counterion. It is a white/colorless solid with a sublimation point of 130–140°C, decomposition at 150–160°C, and a density of 1.7 g/cm³ . Its very low vapor pressure (0.01 Pa at 20°C) and aqueous solubility make it persistent in environmental matrices .

Primary applications include its use as a polymerization aid in fluoropolymer manufacturing , though its environmental detection in surface water, groundwater, and human plasma highlights widespread contamination . The European Chemicals Agency (ECHA) classifies it as a Substance of Very High Concern (SVHC) due to its persistence, mobility, and toxicity .

Properties

IUPAC Name |

azanium;2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O4.H3N/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19;/h(H,27,28);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKLZYCNTFOWEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)[O-].[NH4+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13043-05-5 | |

| Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-, ammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013043055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biological Activity

Propanoic acid, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-, ammonium salt (often referred to as HFPO dimer acid ammonium salt) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological effects. This article reviews the biological activity of this compound based on various studies and assessments.

- Chemical Formula :

- Molecular Weight : 498.0658 g/mol

- CAS Registry Number : 2641-34-1

Biological Activity Overview

The biological activity of HFPO dimer acid ammonium salt has been primarily evaluated in the context of toxicity studies and its potential effects on human health. The following sections detail key findings from research studies.

Toxicity Studies

-

Acute and Chronic Toxicity :

- The U.S. Environmental Protection Agency (EPA) has established reference doses (RfDs) for HFPO dimer acid based on subchronic and chronic oral toxicity studies in rodents. A no-observed-adverse-effect level (NOAEL) was determined at 0.1 mg/kg/day based on liver lesions observed in female mice .

- Chronic exposure studies indicated the potential for carcinogenic effects, including liver tumors in rats .

- Developmental Toxicity :

The mechanisms through which HFPO dimer acid exerts its biological effects are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress through ROS accumulation . This oxidative environment can lead to cellular damage and apoptosis.

- Mitochondrial Dysfunction : Investigations into related compounds suggest that mitochondrial pathways may be involved in mediating cell death responses following exposure to fluorinated acids .

Case Study 1: Reproductive Toxicity Assessment

A reproductive/developmental toxicity study conducted by DuPont revealed that maternal exposure to HFPO dimer acid led to significant liver damage characterized by necrosis and apoptosis in female rodents. These findings highlight the need for careful evaluation of reproductive health risks associated with this compound .

Case Study 2: Environmental Presence

HFPO dimer acid has been detected in various environmental samples, raising concerns about its persistence and potential bioaccumulation in aquatic systems. Studies suggest that while it may have a lower environmental persistence compared to long-chain perfluoroalkyl substances (PFAS), its rapid clearance does not eliminate the risk of ecological impact .

Table 1: Summary of Toxicity Findings

Scientific Research Applications

Environmental Applications

HFPO dimer acid ammonium salt is investigated for its role in water treatment processes. Its chemical properties make it effective for use as a pH regulator and in the treatment of industrial wastewater. It has been noted for its ability to interact with other contaminants and facilitate their removal from water sources .

Agrochemical Uses

The compound has applications in the agricultural sector as a preservative. Its antimicrobial properties help in controlling fungal growth on crops and animal feed. This is crucial for enhancing the shelf life of agricultural products and preventing spoilage due to microbial contamination .

- Preservation Mechanism : Propanoic acid derivatives are known to inhibit the growth of molds and bacteria that can cause food spoilage. The ammonium salt form enhances solubility and efficacy in various formulations used for crop protection .

Pharmaceutical Applications

In pharmaceutical research, HFPO dimer acid ammonium salt is being studied for its potential use as an active ingredient in drug formulations. Its unique fluorinated structure may contribute to improved bioavailability and stability of drug compounds .

- Toxicity Studies : Comprehensive toxicity assessments have been conducted to evaluate its safety profile in humans and animals. These studies indicate that while there are some toxicological concerns associated with high doses, the compound's effective dose levels for therapeutic applications are generally considered safe .

Case Study 1: Toxicity Assessment

A study by the U.S. Environmental Protection Agency (EPA) provided insights into the toxicity of HFPO dimer acid ammonium salt through various animal studies. The findings indicated liver toxicity at elevated exposure levels but identified a no-observed-adverse-effect level (NOAEL) of 0.1 mg/kg/day based on chronic exposure studies . This information is critical for establishing safe usage guidelines in both environmental and pharmaceutical applications.

Case Study 2: Agricultural Impact

Research has shown that formulations containing HFPO dimer acid ammonium salt effectively reduce fungal contamination in stored grains. A field trial demonstrated a significant decrease in mold growth compared to untreated controls, highlighting its potential as a natural preservative in food storage practices .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Environmental | Water treatment and pH regulation | Effective contaminant removal |

| Agrochemical | Preservative for crops and animal feed | Inhibits microbial growth |

| Pharmaceutical | Potential active ingredient in drug formulations | Improved stability and bioavailability |

| Toxicity Assessment | Evaluated through animal studies | Established safety profiles |

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Structural Insights :

- The target compound and HFPO-TA (Hexafluoropropylene oxide trimer acid) share a branched ether-fluorocarbon backbone but differ in chain length and terminal functional groups (carboxylate vs. ammonium salt) .

- HFPO-TeA (tetramer acid) has an extended fluorinated chain, increasing molecular weight and persistence .

Environmental and Toxicological Profiles

Table 2: Toxicity and Environmental Data

Key Findings :

- The target compound exhibits shorter environmental half-lives than PFOA but still induces hepatotoxicity and immunomodulatory effects in rodents at low doses .

- HFPO-TA demonstrates higher chronic toxicity in aquatic organisms and binds to human serum albumin, mimicking PFOS/PFOA mechanisms .

- PFOA remains the most toxic, with epidemiological links to cancer and thyroid disease .

Regulatory and Industrial Context

- Target Compound : Used in fluoropolymer production but restricted under EU REACH as an SVHC. U.S. EPA has issued health advisories for drinking water (70 ppt) .

- HFPO-TA : Detected globally in surface water (e.g., 0.119 ng/g in Chinese coastal sediment ) but lacks comprehensive regulatory frameworks.

- PFOS/PFOA : Globally banned or phased out, driving substitution with "short-chain" PFAS like the target compound .

Q & A

Basic: What analytical techniques are recommended for detecting and quantifying this compound in environmental samples?

Methodological Answer:

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for detecting and quantifying this ammonium salt in environmental matrices. For example, Pan et al. (2018) utilized LC-HRMS to identify perfluoroether carboxylic acids in surface water, achieving detection limits as low as 0.1 ng/L . Additionally, ion chromatography with conductivity detection can separate ionic fluorinated compounds, though HRMS is preferred for structural confirmation due to the compound’s complex fluorinated backbone . Calibration standards should account for matrix effects (e.g., salt content in water samples) to avoid false negatives.

Basic: How is this compound synthesized, and what parameters influence yield and purity?

Methodological Answer:

Synthesis typically involves fluorination of precursor alcohols via telomerization or electrochemical fluorination. Critical parameters include:

- Temperature control : Excess heat (>150°C) can lead to decomposition of fluorinated intermediates.

- Anhydrous conditions : Moisture hydrolyzes fluorinated ether linkages, reducing yield .

- Catalyst selection : Nickel or platinum catalysts improve fluorination efficiency but require post-reaction purification to avoid metal contamination.

Purity (>90%) is confirmed via <sup>19</sup>F NMR and FTIR spectroscopy to verify the absence of unreacted heptafluoropropoxy groups .

Advanced: How does the environmental persistence of this compound compare to other PFAS?

Methodological Answer:

This ammonium salt exhibits higher persistence than linear perfluorocarboxylic acids (PFCAs) due to its branched ether structure, which resists microbial degradation. Key methodologies for persistence assessment include:

- Soil/water half-life studies : Aerobic biodegradation tests (OECD 307) show negligible degradation over 180 days, unlike PFOA (half-life ~90 days) .

- Advanced oxidation process (AOP) trials : Hydroxyl radical-based AOPs achieve <20% degradation, whereas sulfate radical methods show slightly higher efficiency (~35%) .

- Thermal stability assays : Decomposition occurs above 300°C, releasing HF and COF2, complicating incineration as a disposal method .

Advanced: What challenges arise in elucidating the toxicological mechanisms of this compound?

Methodological Answer:

Challenges include:

- Bioaccumulation potential : Despite low octanol-water partition coefficients (log Kow ~2.5), protein-binding assays reveal strong affinity for serum albumin, mimicking PFOS behavior .

- In vitro/in vivo discrepancies : Rodent models show hepatotoxicity at 1 mg/kg/day, but in vitro liver cell assays (HepG2) require 10× higher doses, suggesting metabolite-mediated toxicity .

- Omics integration : Transcriptomic and metabolomic profiling is recommended to identify disrupted pathways (e.g., PPARα activation) .

Basic: What spectroscopic methods are effective for structural characterization?

Methodological Answer:

- <sup>19</sup>F NMR : Resolves fluorinated ether groups (δ -75 to -85 ppm for CF3 and -120 ppm for CF2) .

- FTIR : Peaks at 1250 cm<sup>-1</sup> (C-F stretch) and 1740 cm<sup>-1</sup> (carboxylate C=O) confirm functional groups .

- High-resolution MS : Exact mass (e.g., m/z 534.165 for [C9O4F17]<sup>−</sup>) differentiates it from isomers .

Advanced: How do regulatory classifications (e.g., SVHC) impact research methodologies?

Methodological Answer:

The EU’s SVHC designation (ECHA, 2019) mandates stringent handling protocols:

- Contamination control : Use of PFAS-free labware (e.g., glass instead of PTFE) to avoid cross-contamination .

- Waste disposal : Incineration ≥1100°C with HF scrubbing is required, influencing scale-up decisions .

- Reporting standards : Environmental fate studies must adhere to REACH guidelines for data acceptance .

Data Contradiction: How should researchers address discrepancies in reported environmental half-lives?

Methodological Answer:

Discrepancies arise from matrix-specific interactions (e.g., organic carbon content in soil vs. salinity in seawater). Mitigation strategies include:

- Standardized test media : Use OECD-recommended artificial soils/sediments for comparability .

- Isotopic labeling : <sup>13</sup>C-labeled analogs track degradation products and validate half-life calculations .

Advanced: What computational models predict the physicochemical properties of this compound?

Methodological Answer:

- COSMO-RS : Predicts solubility (0.2–0.5 mg/L in water) and partition coefficients, aligning with experimental log Kow values .

- Molecular dynamics (MD) simulations : Model protein-binding affinities, showing stronger interactions with albumin than PFBA .

- Density functional theory (DFT) : Calculates bond dissociation energies (C-F: ~485 kJ/mol), explaining thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.